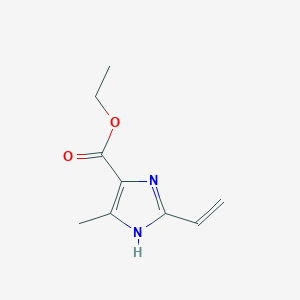

ETHYL 2-ETHENYL-5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE

Description

Properties

IUPAC Name |

ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-4-7-10-6(3)8(11-7)9(12)13-5-2/h4H,1,5H2,2-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCCBGNNKLXMQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-ETHENYL-5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Epoxides, diols.

Reduction: Imidazoline derivatives.

Substitution: Carboxylic acids.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate has the molecular formula and a molecular weight of approximately 202.65 g/mol. Its structure features an ethenyl group, which enhances its reactivity and biological properties compared to other imidazole derivatives.

Synthetic Applications

1.1 Building Block for Pharmaceuticals

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential as antimicrobial agents and enzyme inhibitors, making them candidates for further pharmacological research.

1.2 Agrochemicals and Pesticides

The compound is also utilized in the development of agrochemicals, particularly in creating novel pesticides. Its unique structure allows for the modification of biological activity, enhancing efficacy against target pests while minimizing environmental impact.

Material Science Applications

2.1 Epoxy Curing Agents

This compound is employed as a curing agent in epoxy resins. The ethenyl group facilitates cross-linking reactions, improving the thermal and mechanical properties of the resulting materials.

2.2 Dyes and Pigments

This compound can also be used as a precursor in the synthesis of dyes and pigments. Its ability to form coordination compounds enhances its utility in colorants for textiles and coatings .

Biological Activities

3.1 Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that its derivatives can inhibit specific bacterial strains, making them potential candidates for new antibiotic formulations.

3.2 Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit enzymes involved in various biological pathways. These properties are significant for developing therapeutic agents targeting metabolic disorders.

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of new derivatives from this compound, leading to compounds with enhanced antimicrobial activity against resistant bacterial strains. The research highlighted the importance of structural modifications in improving biological efficacy.

Case Study 2: Development of Eco-Friendly Pesticides

Another study focused on utilizing this compound as a building block for eco-friendly pesticides. The results demonstrated that modified derivatives exhibited higher insecticidal activity while being less toxic to non-target organisms.

Mechanism of Action

The mechanism by which ETHYL 2-ETHENYL-5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The vinyl group can participate in covalent bonding with target molecules, enhancing its inhibitory effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazole derivatives exhibit diverse properties depending on substituent patterns. Below is a comparative analysis with structurally related compounds:

Structural and Physicochemical Comparison

Crystallography and Computational Analysis

Biological Activity

Ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate (EMIC) is a heterocyclic compound notable for its imidazole ring structure, which contributes to its diverse biological activities. This article explores the biological activity of EMIC, focusing on its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

EMIC has a molecular formula of and a molecular weight of approximately 154.17 g/mol. The compound features an ethyl ester group, a vinyl group, and a methyl substituent at the 5-position of the imidazole ring. These structural components enhance its reactivity and interaction with biological systems .

Antimicrobial Properties

Research indicates that EMIC possesses significant antimicrobial activity. It has been evaluated for its effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents. The compound's ability to disrupt metabolic processes in microorganisms positions it as a potential candidate for therapeutic applications.

Herbicidal Potential

The coordination complexes formed by EMIC with metal ions can disrupt metabolic processes in plants, indicating possible applications as herbicides. This property stems from its ability to inhibit critical pathways involved in photosynthesis and energy production .

Comparative Analysis with Related Compounds

To better understand EMIC's unique properties, it's useful to compare it with similar compounds. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 5-methyl-1H-imidazole-4-carboxylate | C₇H₁₀N₂O₂ | Lacks ethenyl group; used as an intermediate |

| Ethyl 4-(1-hydroxyethyl)-2-propylimidazole | C₉H₁₃N₂O₂ | Contains hydroxylethyl group; utilized in pharmaceuticals |

| 2-Ethyl-4-methylimidazole | C₇H₁₀N₂ | Simpler structure; exhibits different biological activities |

The presence of the ethenyl group in EMIC significantly influences its reactivity and biological properties compared to these related compounds .

Study on Coordination Complexes

A study indicated that EMIC's coordination with cobalt(II) resulted in the inhibition of ATP synthesis in certain plant systems. This finding highlights its potential as a herbicide targeting metabolic pathways critical for plant growth .

Antimicrobial Evaluation

In another study, derivatives of EMIC were tested against various bacterial strains, demonstrating effective inhibition of growth. This supports the hypothesis that EMIC could serve as a basis for developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate?

The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate, aldehydes, and ammonium acetate. A common approach involves refluxing phenylhydrazine derivatives with ethyl acetoacetate in the presence of acetic acid, followed by hydrolysis to yield carboxylate derivatives. For example, similar imidazole carboxylates were synthesized by cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine, followed by basic hydrolysis to isolate the carboxylic acid intermediate . Reaction conditions (e.g., solvent choice, temperature, and catalysts like Fe3O4 nanoparticles) significantly influence yield and purity .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming substituent positions and stereochemistry. For example, imidazole derivatives exhibit distinct proton signals for methyl (δ 2.5–3.5 ppm) and ethenyl groups (δ 5.0–6.5 ppm) .

- X-ray Diffraction (XRD): Single-crystal XRD resolves molecular geometry and packing. Software like SHELXL refines anisotropic displacement parameters to validate bond lengths and angles .

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress. A solvent system of toluene:ethyl acetate:water (8.7:1.2:1.1) effectively separates intermediates .

Q. How is crystallographic data collected and processed for this compound?

Data collection involves mounting a single crystal on a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation. Software suites like WinGX and SHELX process raw

- SHELXS/SHELXD: Solve phase problems via direct methods.

- SHELXL: Refines structural parameters, including hydrogen bonding and thermal motion .

- ORTEP: Visualizes anisotropic displacement ellipsoids to assess positional uncertainty .

Advanced Research Questions

Q. How can anisotropic displacement parameters be optimized during crystallographic refinement?

Anisotropic refinement in SHELXL improves accuracy by modeling thermal motion as ellipsoids rather than isotropic spheres. Key steps include:

Q. What methodologies are recommended for analyzing hydrogen bonding networks in crystal structures?

Graph set analysis (GSA) is a systematic approach to categorize hydrogen bonds into patterns (e.g., chains, rings). For imidazole derivatives:

Q. How can discrepancies between experimental and computational data be resolved?

- DFT Studies: Compare experimental bond lengths/angles with B3LYP/6-311++G(d,p) calculations. Discrepancies > 0.05 Å may indicate crystal packing effects .

- Spectroscopic Validation: Overlay computed IR/Raman spectra with experimental data to identify missing vibrational modes.

- Energy Frameworks (CrystalExplorer): Assess lattice energy contributions to explain deviations in molecular conformation .

Q. What strategies mitigate challenges in synthesizing sterically hindered imidazole derivatives?

- Microwave-Assisted Synthesis: Reduces reaction time and improves yield for thermally sensitive intermediates.

- Protecting Groups: Use trityl or benzyl groups to shield reactive sites (e.g., tetrazole moieties) during functionalization .

- Catalyst Screening: Fe3O4 nanoparticles enhance reaction efficiency in multicomponent syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.